1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Overview
Description
1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone is a complex organic compound with the molecular formula C24H18ClN5 and a molecular weight of 411.898 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation of 1-Benzyl-1H-indole-3-carbaldehyde with 4-chloro-1-phthalazinylhydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
1-Benzyl-1H-indole-3-carbaldehyde (4-chloro-1-phthalazinyl)hydrazone can be compared with other similar compounds, such as:
- 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde
- 1-Benzyl-1H-indole-6-carbaldehyde
- 1-Benzyl-1H-indole-5-carbaldehyde
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of the indole and phthalazinyl moieties, which confer distinct properties and applications .
Properties
Molecular Formula |
C24H18ClN5 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-chlorophthalazin-1-amine |
InChI |
InChI=1S/C24H18ClN5/c25-23-20-11-4-5-12-21(20)24(29-27-23)28-26-14-18-16-30(15-17-8-2-1-3-9-17)22-13-7-6-10-19(18)22/h1-14,16H,15H2,(H,28,29)/b26-14+ |
InChI Key |
ZQYWRSJGQSMDQH-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NN=C(C5=CC=CC=C54)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NN=C(C5=CC=CC=C54)Cl |
Origin of Product |
United States |
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